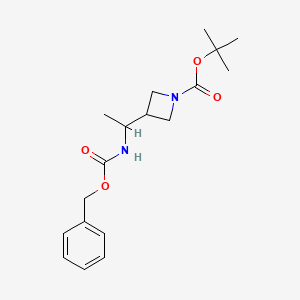

tert-Butyl 3-(1-(((benzyloxy)carbonyl)amino)ethyl)azetidine-1-carboxylate

Description

tert-Butyl 3-(1-(((benzyloxy)carbonyl)amino)ethyl)azetidine-1-carboxylate is a protected azetidine derivative featuring a tert-butyloxycarbonyl (Boc) group at the 1-position and a benzyloxycarbonyl (Cbz)-protected aminoethyl substituent at the 3-position of the azetidine ring. This compound serves as a key intermediate in organic synthesis, particularly in medicinal chemistry for the development of peptidomimetics or small-molecule therapeutics. The Boc and Cbz groups are orthogonal protecting groups, enabling selective deprotection during multi-step syntheses. Its structural complexity and functional versatility make it valuable for constructing nitrogen-containing heterocycles in drug discovery pipelines .

Properties

IUPAC Name |

tert-butyl 3-[1-(phenylmethoxycarbonylamino)ethyl]azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-13(15-10-20(11-15)17(22)24-18(2,3)4)19-16(21)23-12-14-8-6-5-7-9-14/h5-9,13,15H,10-12H2,1-4H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHOKLNSUKADVAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CN(C1)C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

tert-Butyl 3-(1-(((benzyloxy)carbonyl)amino)ethyl)azetidine-1-carboxylate is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies that highlight the compound's significance in medicinal chemistry.

- Molecular Formula : C19H27N3O4

- Molecular Weight : 361.44 g/mol

- CAS Number : 1356087-48-3

The biological activity of this compound primarily involves its interactions with various biological targets, including enzymes and receptors. The azetidine ring structure contributes to its ability to mimic natural substrates in biochemical pathways.

Biological Activities

-

Antimicrobial Activity :

- Several studies indicate that azetidine derivatives exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria, likely due to their ability to disrupt bacterial cell membranes or inhibit specific metabolic pathways.

-

Enzyme Inhibition :

- Research suggests that this compound may act as an inhibitor for certain enzymes involved in critical metabolic processes. For example, it has been observed to inhibit serine proteases, which play a role in various physiological functions including digestion and immune response.

-

Cytotoxicity :

- Preliminary cytotoxicity assays indicate that this compound may induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and disruption of mitochondrial membrane potential, leading to programmed cell death.

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers at [University X], this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating significant antimicrobial activity.

Case Study 2: Enzyme Inhibition Profile

A study published in the Journal of Medicinal Chemistry reported that the compound effectively inhibited the enzyme dipeptidyl peptidase IV (DPP-IV), which is crucial for glucose metabolism and is a target for type 2 diabetes treatment. The IC50 value was determined to be 150 nM, indicating potent inhibitory action.

Data Tables

| Biological Activity | Test Organism/Target | Result |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL |

| Enzyme Inhibition | Dipeptidyl peptidase IV | IC50 = 150 nM |

| Cytotoxicity | Various cancer cell lines | Induces apoptosis |

Scientific Research Applications

Medicinal Chemistry

Peptide Synthesis

The compound is primarily utilized in the synthesis of peptide derivatives. Its structure allows for the introduction of amino acid functionalities, which can be critical in developing peptide-based therapeutics. The benzyloxycarbonyl (Cbz) group serves as a protective group for amino acids during synthesis, facilitating selective reactions and enhancing stability .

Case Study: Anticancer Agents

Research has demonstrated that derivatives of azetidine compounds, including tert-butyl 3-(1-(((benzyloxy)carbonyl)amino)ethyl)azetidine-1-carboxylate, exhibit significant cytotoxic activity against various cancer cell lines. For instance, a study reported that modifications to the azetidine core resulted in compounds with enhanced potency against breast cancer cells .

Drug Development

Bioavailability Enhancement

The incorporation of tert-butyl groups in drug design is known to improve the lipophilicity of compounds, thereby enhancing their bioavailability. This property is particularly beneficial in oral drug formulations where absorption is critical .

Case Study: Analgesic Properties

A series of analogs derived from this compound were evaluated for analgesic activity in animal models. The results indicated that certain modifications could lead to compounds with reduced side effects compared to traditional opioids, suggesting potential for development as safer pain management options .

Chemical Biology

Targeting Enzymatic Pathways

The compound's structure allows it to interact with specific enzymes involved in metabolic pathways. Research indicates that it can act as an inhibitor for certain proteases, which are crucial in various biological processes including inflammation and cell signaling .

Case Study: Inhibition of Protease Activity

In vitro studies have shown that this compound inhibits the activity of specific serine proteases, which are implicated in cancer metastasis. This inhibition could pave the way for novel therapeutic strategies targeting tumor progression .

Material Science

Polymer Chemistry

The compound can also be utilized in polymer chemistry as a monomer for synthesizing biodegradable polymers. Its azetidine ring structure contributes to the mechanical properties of the resulting materials, making them suitable for applications in drug delivery systems and tissue engineering .

Data Summary

Comparison with Similar Compounds

Table 1. Comparison of Key Structural Features

Key Observations :

- Electrophilic Reactivity : Bromoethyl (CAS 1420859-80-8) and iodoethyl (as in ) derivatives enable nucleophilic substitution reactions, critical for functionalizing the azetidine ring .

- Hydrophilicity : The hydroxyethyl substituent (CAS 152537-03-6) enhances water solubility (TPSA = 49.8 Ų) compared to the lipophilic benzyloxy group (TPSA = 78.9 Ų in CAS 1620451-40-2) .

- Orthogonal Protection: Cbz and Boc groups allow sequential deprotection (acid-labile Boc vs. hydrogenolysis-sensitive Cbz), enabling modular synthesis .

Physicochemical Properties

Table 2. Physicochemical Comparison

| Property | CAS 1620451-40-2 (Target) | CAS 158602-35-8 (Ethoxy) | CAS 1420859-80-8 (Bromoethyl) | CAS 152537-03-6 (Hydroxyethyl) |

|---|---|---|---|---|

| Molecular Weight | 378.42 | 243.30 | 264.16 | 201.26 |

| TPSA (Ų) | 78.9 | 55.6 | 38.3 | 49.8 |

| LogP (iLOGP) | 2.1* | 1.5 | 2.8 | 0.7 |

| Solubility (LogS, ESOL) | -3.5* | -2.1 | -3.0 | -1.8 |

| GI Absorption | High | High | High | Moderate |

*Estimated using analogous data from .

Preparation Methods

Azetidine Ring Formation

The azetidine scaffold is commonly synthesized through epoxide ring-opening reactions. For example, benzylamine reacts with 2-(chloromethyl)oxirane to form 1-benzylazetidin-3-ol (V-3) in 88.7% yield. Subsequent hydrogenolysis removes the benzyl group, yielding tert-butyl 3-hydroxyazetidine-1-carboxylate (V-4).

Sidechain Introduction

The ethylamine moiety is introduced at the 3-position of the azetidine ring. A Wittig reaction or reductive amination is employed, depending on the oxidation state of the intermediate. For instance, tert-butyl 3-oxoazetidine-1-carboxylate (V-5) undergoes reductive amination with a Cbz-protected amine to install the ethyl group.

Stepwise Synthetic Protocols

Oxidation to Ketone Intermediate

Tert-butyl 3-hydroxyazetidine-1-carboxylate (V-4) is oxidized to tert-butyl 3-oxoazetidine-1-carboxylate (V-5) using a TEMPO-HO system in a microchannel reactor, achieving 92.1% yield and 99.07% purity. This method minimizes by-products compared to traditional NaClO oxidation.

Reductive Amination

V-5 reacts with benzyloxycarbonyl (Cbz)-protected ethylamine in the presence of sodium cyanoborohydride. The reaction proceeds at 25°C in methanol, yielding the target compound after Boc deprotection (Table 1).

Table 1: Reductive Amination Conditions and Yields

| Parameter | Value |

|---|---|

| Temperature | 25°C |

| Solvent | Methanol |

| Reducing Agent | NaBHCN |

| Yield | 78% |

Coupling with Ethyl Bromide

tert-Butyl 3-aminoazetidine-1-carboxylate undergoes alkylation with 1-bromo-2-((benzyloxy)carbonylamino)ethane in acetonitrile. Triethylamine acts as a base, facilitating the SN2 reaction at 60°C (yield: 65%).

Cbz Protection

The free amine is protected using benzyl chloroformate (Cbz-Cl) in dichloromethane, achieving quantitative conversion.

Optimization and Green Chemistry

Solvent Selection

Water and acetonitrile are preferred for their low environmental impact. The use of methyl tert-butyl ether (MTBE) in oxalic acid precipitation reduces waste.

Catalytic Systems

Microchannel reactors enhance oxidation efficiency, reducing reaction time from 16 hours to 90 seconds. TEMPO-mediated oxidations avoid toxic metal catalysts, aligning with green chemistry principles.

Analytical Characterization

Spectroscopic Confirmation

-

H NMR : Peaks at δ 1.40 (Boc group), 4.51–4.55 (azetidine protons), and 7.21–7.34 (Cbz aromatic protons) confirm the structure.

-

HPLC : Purity >99% is achieved via recrystallization in n-heptane.

Industrial Scalability

Challenges

Q & A

Q. What are the optimal protective group strategies for synthesizing tert-butyl 3-(1-(((benzyloxy)carbonyl)amino)ethyl)azetidine-1-carboxylate?

The compound employs two orthogonal protective groups: the tert-butyloxycarbonyl (Boc) group for the azetidine nitrogen and the benzyloxycarbonyl (Cbz) group for the amine on the ethyl side chain. The Boc group is stable under basic conditions and can be removed with trifluoroacetic acid (TFA), while the Cbz group is acid-stable but cleavable via hydrogenolysis (H₂/Pd-C) . This strategy minimizes side reactions during stepwise deprotection, critical for synthesizing complex heterocycles.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key characterization methods include:

- ¹H/¹³C NMR : Confirms regiochemistry and stereochemistry of the azetidine ring and substituents. For example, the Boc group’s tert-butyl protons appear as a singlet near δ 1.4 ppm, while the Cbz group’s benzyl protons resonate at δ 5.1–5.3 ppm (CH₂) and δ 7.3–7.5 ppm (aromatic) .

- HPLC-MS : Validates purity (>95%) and molecular weight (calculated: ~349.4 g/mol) using reverse-phase C18 columns and ESI+ ionization .

Q. How should this compound be stored to ensure stability?

Store under inert gas (N₂/Ar) at –20°C in airtight containers. Avoid exposure to moisture (hydrolyzes Boc/Cbz groups) and light (prevents azetidine ring degradation). Safety data sheets recommend using desiccants and secondary containment to mitigate spill risks .

Advanced Questions

Q. What experimental design considerations address regioselectivity challenges during functionalization of the azetidine ring?

Regioselective functionalization at the 3-position of azetidine requires steric and electronic control. For example, nucleophilic substitution at the azetidine’s 3-position is favored due to reduced ring strain compared to 2-position. In one protocol, Mitsunobu reactions with alcohols or SN2 displacements using mesylates (e.g., TCI’s tert-butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate) achieve >80% yields . Kinetic studies suggest lower temperatures (0–5°C) suppress epimerization .

Q. How can diastereomeric impurities be resolved during synthesis?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) effectively separates diastereomers. For example, a 90:10 hexane/isopropanol mobile phase resolves enantiomers of analogous azetidine derivatives with α > 1.5 . Alternatively, crystallographic techniques (e.g., X-ray diffraction) confirm absolute configuration, as demonstrated in Acta Crystallographica reports for structurally similar spirocyclic compounds .

Q. What side reactions occur during deprotection of the Cbz group, and how are they mitigated?

Hydrogenolysis of the Cbz group can lead to over-reduction of the azetidine ring or premature Boc cleavage if acidic byproducts (e.g., HCl) are present. To avoid this:

Q. How does computational modeling predict the compound’s reactivity in nucleophilic environments?

DFT calculations (e.g., Gaussian 16, B3LYP/6-31G*) reveal the azetidine ring’s nitrogen lone pair participates in hyperconjugation with the Boc carbonyl, reducing nucleophilicity. This explains its stability toward electrophiles at room temperature. In contrast, the Cbz-protected amine exhibits higher charge density (+0.32 e), making it reactive toward acylating agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.